molecular formula C11H10O4 B1621527 3-(4-Acetoxyphenyl)-2-oxopropanal CAS No. 56071-70-6

3-(4-Acetoxyphenyl)-2-oxopropanal

Cat. No.: B1621527
CAS No.: 56071-70-6
M. Wt: 206.19 g/mol
InChI Key: WTTNJGRXXQNHFV-UHFFFAOYSA-N
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Description

3-(4-Acetoxyphenyl)-2-oxopropanal is an organic compound that features an acetoxy group attached to a phenyl ring, which is further connected to an oxopropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetoxyphenyl)-2-oxopropanal can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with acetic anhydride to form 4-acetoxybenzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetoxyphenyl)-2-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetoxy group.

Major Products Formed

    Oxidation: Formation of 3-(4-carboxyphenyl)-2-oxopropanal.

    Reduction: Formation of 3-(4-acetoxyphenyl)-2-hydroxypropanal.

    Substitution: Formation of 3-(4-substituted phenyl)-2-oxopropanal derivatives.

Scientific Research Applications

3-(4-Acetoxyphenyl)-2-oxopropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Acetoxyphenyl)-2-oxopropanal involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the oxopropanal moiety can form reactive intermediates that interact with cellular components, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Acetoxyphenyl)-2-oxopropanal is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique combination of acetoxy and oxopropanal functionalities, making it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

[4-(2,3-dioxopropyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(13)15-11-4-2-9(3-5-11)6-10(14)7-12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTNJGRXXQNHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376296
Record name 3-(4-ACETOXYPHENYL)-2-OXOPROPANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56071-70-6
Record name 4-(Acetyloxy)-α-oxobenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56071-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-ACETOXYPHENYL)-2-OXOPROPANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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